(2R,3R,4S,5S)-4-Amino-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Description
This compound is a nucleoside analog characterized by a 2,6-diaminopurine base linked to a tetrahydrofuran ring with a hydroxymethyl group at position 5 and an amino group at position 2. Its stereochemistry (2R,3R,4S,5S) distinguishes it from other purine nucleosides, influencing its biological interactions and synthetic applications.
Properties
Molecular Formula |
C10H15N7O3 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-4-amino-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H15N7O3/c11-4-3(1-18)20-9(6(4)19)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1,11H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1 |
InChI Key |
TXQSBBCNEBJKKS-DXTOWSMRSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)N)O)N)N |
Origin of Product |
United States |
Biological Activity
The compound (2R,3R,4S,5S)-4-Amino-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a nucleoside analogue that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tetrahydrofuran ring and an amino purine moiety. Its molecular formula is , with a molecular weight of approximately 311.29 g/mol. The structure can be represented as follows:
Antiviral Activity
Research indicates that the compound exhibits significant antiviral properties. It has been tested against various viral strains and shown to inhibit viral replication effectively. A study demonstrated that nucleoside analogues similar to this compound can act as adenosine A3 receptor antagonists, which are critical in modulating immune responses during viral infections .
Antitumor Activity
In vitro studies have shown that this compound possesses antitumor activity against several cancer cell lines. The mechanism involves the inhibition of DNA synthesis and interference with cellular proliferation pathways. Notably, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
The biological activity of (2R,3R,4S,5S)-4-Amino-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is primarily attributed to its ability to mimic natural nucleosides. This allows it to integrate into nucleic acid structures and disrupt normal cellular processes. The compound's interaction with enzymes involved in nucleotide metabolism has also been suggested as a contributing factor to its biological efficacy .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antiviral effects | Demonstrated significant inhibition of viral replication in cell cultures. |
| Study 2 | Assess antitumor properties | Showed cytotoxic effects on various cancer cell lines; induced apoptosis via caspase activation. |
| Study 3 | Mechanistic exploration | Identified interference with DNA synthesis and nucleotide metabolism as key mechanisms. |
Scientific Research Applications
Antiviral Activity
Research indicates that this compound exhibits antiviral properties, particularly against viruses such as HIV and Hepatitis C. Its structural similarity to nucleosides allows it to interfere with viral replication processes. Studies have shown that derivatives of this compound can inhibit viral enzymes essential for replication, making them potential candidates for antiviral drug development .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. It has been found to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The presence of the purine moiety enhances its interaction with nucleic acids, which may contribute to its ability to inhibit tumor growth .
Enzyme Inhibition
In biochemical studies, (2R,3R,4S,5S)-4-Amino-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol has been shown to act as an inhibitor of certain enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular metabolism and has implications for understanding metabolic disorders .
Molecular Biology Applications
The compound is utilized in molecular biology as a tool for studying nucleic acid interactions. Its ability to mimic natural nucleotides allows researchers to explore the mechanisms of DNA and RNA synthesis and repair processes. This application is particularly relevant in the development of gene therapies and molecular diagnostics .
Case Studies
Comparison with Similar Compounds
Structural Features and Functional Group Variations
Physical and Spectral Properties
- Melting Points: Compound 21 (): 262–264°C, indicating high thermal stability due to nitro and amino groups . Azido precursor (): 211–212°C, lower than nitro analogs, reflecting reduced intermolecular interactions .
- NMR Data: Compound 21 (): Distinct ¹H NMR signals at δ 7.77 (purine H8) and δ 6.06 (anomeric proton), with ¹³C NMR confirming sugar ring carbons . Acetylated derivative (): ¹H NMR shows acetate methyl peaks (δ 2.0–2.2), while ¹³C NMR confirms carbonyl carbons (δ 169–174) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
